molecular formula C13H16N2O B362560 1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine CAS No. 927966-09-4

1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine

Cat. No. B362560
CAS RN: 927966-09-4
M. Wt: 216.28g/mol
InChI Key: IFPFNXVWUVKXJT-UHFFFAOYSA-N
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Description

The compound “1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine” is a complex organic molecule. It contains a cyclopropylcarbonyl group, which is a carbonyl group (C=O) attached to a cyclopropyl group (a three-membered carbon ring). It also contains a tetrahydroquinoline structure, which is a type of heterocyclic compound containing a quinoline backbone with four added hydrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the cyclopropylcarbonyl group and the tetrahydroquinoline structure. The cyclopropyl group is known to introduce strain into the molecule, which can affect its reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds containing a cyclopropylcarbonyl group or a tetrahydroquinoline structure may undergo a variety of reactions. For example, cyclopropane derivatives can participate in reactions such as ring-opening, substitution, and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Compounds containing a cyclopropylcarbonyl group or a tetrahydroquinoline structure are typically polar due to the presence of the carbonyl group and the nitrogen atom in the ring .

Scientific Research Applications

Novel Synthesis Techniques

  • A four-component one-pot process has been developed to synthesize dihydropyrindines and tetrahydroquinolines, including compounds similar to 1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine. This method involves coupling, isomerization, Stork–enamine alkylation, and cyclocondensation, indicating a versatile approach to synthesizing complex heterocyclic compounds (Yehia, Polborn, & Müller, 2002).
  • An efficient synthesis technique for 1,2,3,4-tetrahydroquinolines with various functional groups has been reported. It involves base-mediated ring transformation followed by deprotection under acidic conditions. This method allows for the addition of diverse functional groups to the tetrahydroquinoline structure, offering a tailored approach for creating derivatives (Shally et al., 2019).

Advanced Chemical Properties and Applications

  • The antioxidant activities of 1,2,3,4-tetrahydroquinolines and related compounds have been investigated, with certain derivatives displaying significant activity. This suggests potential applications of these compounds in materials science or pharmaceuticals as antioxidants (Nishiyama, Hashiguchi, Sakata, & Sakaguchi, 2003).
  • Lewis acid and (hypo)iodite relay catalysis have been utilized for the synthesis of polysubstituted azetidines and tetrahydroquinolines. This showcases the application of innovative catalytic strategies to synthesize biologically important compounds efficiently (Han, Zhang, Xu, & Luo, 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As a general rule, compounds containing a carbonyl group can be irritants and should be handled with care .

properties

IUPAC Name

(6-amino-3,4-dihydro-2H-quinolin-1-yl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-11-5-6-12-10(8-11)2-1-7-15(12)13(16)9-3-4-9/h5-6,8-9H,1-4,7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPFNXVWUVKXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)N)N(C1)C(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine

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